molecular formula C6H12ClNO2 B1368813 Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride CAS No. 1630906-92-1

Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride

Cat. No. B1368813
M. Wt: 165.62 g/mol
InChI Key: QWMAQOHBCUYYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” is a chemical compound with the molecular formula C6H11NO2.ClH . It has a molecular weight of 165.62 . It is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” is 1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” is a powder . It has a molecular weight of 165.62 . It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Potential Antidepressant Activity

Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride has been evaluated for its potential as an antidepressant. A series of derivatives of this compound demonstrated significant antidepressant activity in animal tests. One derivative, midalcipran, showed promise due to its pharmacological profile and lack of side effects, advancing to phase III clinical evaluation (Bonnaud et al., 1987).

Applications in Ethylene Biosynthesis

This compound is related to 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which has been synthesized as an analogue of a precursor to ethylene, a plant growth hormone. This analogue is used in affinity purification techniques and in generating antibodies (Pirrung et al., 1989).

Synthesis of Chiral Cyclopropane Units

The synthesis of chiral cyclopropane units like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes has been achieved. These compounds, as conformationally restricted analogues of histamine, can be valuable in studying the conformational aspects of biologically active compounds (Kazuta et al., 2002).

Analogues of GABA

The synthesis of cis- and trans-2-(aminomethyl) cyclopropanecarboxylic acid, analogues of GABA (Gamma-Aminobutyric Acid), has been explored. The trans isomer showed potent activity as a depressant of spinal neuron firing in cats and was studied for its interaction with GABA uptake and aminotransferase activity (Allan et al., 1980).

Synthesis of Novel Amino Acids

This compound is a precursor in the synthesis of novel amino acids. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, for instance, has been used to synthesize new cyclopropyl-containing amino acids (Limbach et al., 2009).

Inhibitory Effect on Ethylene Production

Derivatives of this compound have been studied for their inhibitory effect on ethylene production in plants. For example, cyclopropane-1,1-dicarboxylic acid showed an inhibitory effect on wound ethylene produced by fruit discs (Dourtoglou et al., 2000).

Safety And Hazards

The safety information for “Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMAQOHBCUYYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride
Reactant of Route 2
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride
Reactant of Route 4
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride
Reactant of Route 5
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.